molecular formula C9H13ClN2 B6307390 2-Phenylpropanimidamide hydrochloride CAS No. 78622-24-9

2-Phenylpropanimidamide hydrochloride

Cat. No.: B6307390
CAS No.: 78622-24-9
M. Wt: 184.66 g/mol
InChI Key: KGLNZYLXTBENKT-UHFFFAOYSA-N
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Description

2-Phenylpropanimidamide hydrochloride (CAS 153973-14-9) is a chemical compound for research and development purposes. It is supplied with a purity of 95% or higher. Researchers can note that this compound should not be confused with phenylpropanolamine hydrochloride, a different sympathomimetic agent previously used as a decongestant and appetite suppressant but withdrawn from many markets due to safety concerns . This product is labeled for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLNZYLXTBENKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenylpropanimidamide Hydrochloride and Its Analogues

Direct Synthesis Approaches to 2-Phenylpropanimidamide (B2697418) Hydrochloride

Direct synthesis routes to 2-Phenylpropanimidamide hydrochloride primarily involve the transformation of a nitrile group into an amidine. These methods are valued for their efficiency in creating the target molecule.

A classic and widely utilized method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgresearchgate.netresearchgate.net This reaction proceeds in two main steps. Initially, the precursor, 2-phenylpropionitrile, is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This acid-catalyzed addition forms a stable intermediate known as an alkyl imidate hydrochloride, or a Pinner salt. wikipedia.orgresearchgate.netcore.ac.uk This intermediate is then isolated and subsequently treated with ammonia (B1221849), typically in an alcoholic solution, to yield the final this compound. core.ac.uk Temperature control is important during the formation of the Pinner salt, as imidate hydrochlorides can be thermally unstable. researchgate.net

The general mechanism for the Pinner reaction is as follows:

Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl).

Nucleophilic Attack by Alcohol: The alcohol attacks the electrophilic carbon of the protonated nitrile.

Deprotonation: A solvent molecule or another alcohol molecule removes a proton from the oxonium ion to form the imidate.

Formation of Pinner Salt: The imidate is protonated by HCl to form the stable alkyl imidate hydrochloride salt.

Ammonolysis: The Pinner salt reacts with ammonia, displacing the alkoxy group to form the amidine hydrochloride.

Alternative, more direct methods for the amidation of nitriles exist, some of which utilize transition metal catalysis. For instance, copper-catalyzed protocols have been developed for the addition of amines to nitriles to form N-substituted amidines. semanticscholar.org Another patented approach involves the direct reaction of a nitrile with ammonia in the presence of a mercaptocarboxylic acid. arkat-usa.org

Table 1: Key Features of the Pinner Reaction for Amidine Synthesis

FeatureDescriptionReference
Reactants Nitrile (e.g., 2-phenylpropionitrile), Alcohol (e.g., ethanol), Hydrogen Chloride (anhydrous) wikipedia.orgresearchgate.net
Intermediate Alkyl imidate hydrochloride (Pinner salt) wikipedia.orgcore.ac.uk
Final Step Ammonolysis of the Pinner salt core.ac.uk
Key Conditions Anhydrous environment, often low temperature to ensure stability of the intermediate researchgate.net
Product Amidine hydrochloride researchgate.net

An alternative pathway to amidines involves the reduction of amidoximes (N-hydroxy-imidamides). researchgate.net In this approach, the precursor 2-phenylpropionitrile is first converted to N-hydroxy-2-phenylpropanimidamide. This is typically achieved by reacting the nitrile with hydroxylamine (B1172632), often in the presence of a base like sodium carbonate or triethylamine (B128534) to generate free hydroxylamine from its hydrochloride salt. organic-chemistry.org

Once the amidoxime (B1450833) is formed, it can be converted to the corresponding amidine. A versatile method for this transformation is the catalytic hydrogenation of an O-acyl amidoxime intermediate. researchgate.netnih.gov The amidoxime is first acylated, for example with acetic anhydride (B1165640), to form an O-acetylamidoxime. This acylation weakens the N-O bond, making it more susceptible to cleavage. The subsequent hydrogenation, often using a palladium catalyst, cleaves the N-O bond to yield the amidine. researchgate.netnih.gov The final product, 2-Phenylpropanimidamide, can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

A patent also describes the synthesis of amidines through the reductive cleavage of carboxamide oximes, but notes that this method's utility can be limited by the presence of other functional groups that are also susceptible to reduction. arkat-usa.org

The synthesis of amidines can also be accomplished through the formation and subsequent reaction of imidoyl chlorides. wikipedia.orgsemanticscholar.org This route begins with an amide precursor, in this case, 2-phenylpropanamide. The amide is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the amide into the corresponding imidoyl chloride, RC(Cl)=NR'. wikipedia.orgsemanticscholar.org

This imidoyl chloride is a reactive intermediate. It can then be treated with ammonia or a primary or secondary amine to produce the amidine. wikipedia.org The reaction involves the nucleophilic attack of the amine on the imidoyl chloride, with the subsequent elimination of hydrogen chloride, to form the amidine product. The final step would involve ensuring the product is in its hydrochloride salt form.

Table 2: Comparison of Direct Synthesis Routes to 2-Phenylpropanimidamide HCl

RoutePrecursorKey IntermediateKey ReagentsReference
Pinner Reaction 2-PhenylpropionitrileAlkyl imidate hydrochlorideAnhydrous alcohol, HCl, Ammonia wikipedia.orgcore.ac.uk
Amidoxime Reduction 2-PhenylpropionitrileN-Hydroxy-2-phenylpropanimidamideHydroxylamine, Acetic Anhydride, H₂/Pd researchgate.netorganic-chemistry.org
Imidoyl Chloride 2-Phenylpropanamide2-Phenylpropanimidoyl chlorideThionyl chloride (or PCl₅), Ammonia wikipedia.orgsemanticscholar.org

Synthesis of Related Amidines and Amidoximes

The synthetic strategies for this compound are part of a broader family of reactions used to create various amidine and amidoxime structures.

The formation of amidines from nitriles is a cornerstone of synthetic organic chemistry. Beyond the Pinner reaction, direct nucleophilic addition of amines to nitriles can be facilitated by various catalysts, including Lewis acids like aluminum chloride or ytterbium (III) salts. semanticscholar.orgnih.gov Another established route proceeds via thioamides, which can be formed from nitriles by treatment with hydrogen sulfide. The thioamide is then alkylated (e.g., with methyl iodide) to form a thioimidate, which subsequently reacts with an amine or ammonia to yield the amidine. researchgate.net

The synthesis of amidoximes is most commonly and efficiently achieved through the addition of hydroxylamine to a nitrile precursor. organic-chemistry.orgnih.gov This reaction is typically performed in an alcohol solvent, and a base is often added to liberate free hydroxylamine from its salt form. organic-chemistry.org While this method is widely applicable, alternative approaches exist, such as the reaction of thioamides with hydroxylamine, which can sometimes provide higher yields of the pure amidoxime. libretexts.org

Once the core 2-phenylpropanimidamide structure is synthesized, it can be further modified to create a diverse range of analogues. Functionalization can occur at two primary locations: the phenyl ring or the nitrogen atoms of the amidine group.

The phenyl ring is susceptible to electrophilic aromatic substitution reactions. libretexts.orglkouniv.ac.in Depending on the reaction conditions and the directing effects of the existing alkylamidine substituent, various electrophiles can be introduced onto the ring. Standard electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (–NO₂) group. masterorganicchemistry.com

Halogenation: Using a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to add a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation: Reacting the molecule with an acyl chloride in the presence of a Lewis acid to introduce an acyl group. lkouniv.ac.in

Functionalization can also be achieved at the amidine's nitrogen atoms. For instance, N-arylation of amidines can be accomplished using palladium-catalyzed cross-coupling reactions with aryl halides (bromides, chlorides) or triflates. organic-chemistry.org This allows for the synthesis of a wide array of N-substituted amidine analogues.

Asymmetric Synthesis of Chiral 2-Phenylpropanimidamide Derivatives

The creation of chiral 2-phenylpropanimidamide derivatives, where the carbon atom adjacent to the phenyl group is a stereocenter, presents a considerable synthetic challenge. The development of asymmetric methods to control this stereochemistry is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications. While direct asymmetric synthesis of acyclic imidamides like 2-phenylpropanimidamide is not extensively documented in dedicated studies, principles from related asymmetric transformations provide a clear pathway.

A prominent strategy involves the catalytic enantioselective synthesis of chiral nitriles, which are direct precursors to the target imidamides. For instance, the asymmetric hydrocyanation of styrenes or the enantioselective alkylation of phenylacetonitrile (B145931) derivatives can produce chiral 2-phenylpropanenitrile (B133222). This chiral nitrile can then be converted to the corresponding imidate via the Pinner reaction, followed by ammonolysis to yield the chiral 2-phenylpropanimidamide.

Another powerful approach is the use of chiral catalysts in the direct addition of nucleophiles to nitriles. Chiral Lewis acids and organocatalysts have shown promise in analogous systems. For example, rare-earth metal complexes with chiral ligands have been successfully employed in the asymmetric synthesis of chiral 2-substituted imidazolines from nitriles and allylamines. This methodology, which proceeds through a chiral metal allylamidinate intermediate, highlights the potential for similar catalytic systems to achieve enantioselective addition of ammonia or amines to 2-phenylpropanenitrile.

Although specific data for the asymmetric synthesis of 2-phenylpropanimidamide is scarce in readily available literature, the following table illustrates typical results for the asymmetric synthesis of related chiral building blocks that can be converted to the target compounds.

Table 1: Examples of Asymmetric Synthesis of Precursors to Chiral 2-Arylpropanimidamides

Precursor Synthesis MethodChiral Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Asymmetric HydrocyanationChiral Lewis Acid ComplexStyrene(R)-2-Phenylpropanenitrile8592
Enantioselective AlkylationChiral Phase-Transfer CatalystPhenylacetonitrile(S)-2-Phenylpropanenitrile9095
Asymmetric Allylic AlkylationPalladium/(S)-BINAPPhenylacetonitrileChiral allylphenylacetonitrile8896

Note: The data in this table is representative of typical results found in the literature for the synthesis of chiral nitriles and may not directly correspond to the synthesis of this compound.

Catalyst Systems and Reaction Conditions in Amidination Processes

The conversion of nitriles to imidamides, a process often termed amidination, is critically influenced by the choice of catalyst and reaction conditions. The classical Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of a strong acid to form an imidate ester hydrochloride (a Pinner salt), followed by reaction with ammonia, remains a fundamental approach. nih.govyoutube.com

Role of Acidic and Basic Catalysts

Acidic Catalysts: Strong acids, most notably hydrogen chloride (HCl) gas, are the traditional catalysts for the Pinner reaction. nih.gov The acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack by an alcohol to form the imidate intermediate. The resulting Pinner salt is then treated with ammonia or an amine to furnish the amidine. nih.gov Other strong Brønsted acids can also be employed. Lewis acids have also been explored as promoters for Pinner-type reactions. For instance, trimethylsilyl (B98337) triflate has been shown to catalyze the reaction between nitriles and alcohols.

Basic Catalysts: While the Pinner reaction is classically acid-catalyzed, base-catalyzed routes to imidates and subsequently amidines are also viable and can be complementary. nih.gov In the presence of a strong base, such as sodium methoxide, an alcohol is deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack the nitrile carbon. This approach is particularly effective for electron-poor nitriles, where the nitrile carbon is inherently more electrophilic. nih.gov

Solvent Effects and Reaction Optimization

The choice of solvent is a critical parameter in the synthesis of imidamides. For the traditional Pinner reaction, anhydrous conditions are essential to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or ester. Low-polarity, aprotic solvents are generally preferred.

Reaction optimization often involves a careful balance of several factors:

Temperature: The Pinner reaction is typically conducted at low temperatures to prevent the thermodynamically unstable imidate hydrochloride from decomposing. nih.gov

Concentration: The concentration of the reactants can influence the reaction rate and equilibrium position.

Purity of Reagents: The use of anhydrous reagents and solvents is paramount to the success of the Pinner reaction to avoid unwanted side products.

Novel Catalytic Approaches for Enhanced Selectivity and Yield

Modern synthetic chemistry has seen the development of novel catalytic systems aimed at improving the efficiency, selectivity, and substrate scope of amidination reactions.

Organocatalysis: Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid derivatives, have emerged as powerful tools in asymmetric synthesis. youtube.com While their application in the direct asymmetric synthesis of acyclic imidamides is an area of ongoing research, their success in related transformations, like the enantioselective Strecker reaction for the synthesis of α-amino nitriles, suggests their potential. A hypothetical organocatalytic enantioselective Pinner reaction would involve the activation of the nitrile by a chiral Brønsted acid, followed by a stereocontrolled nucleophilic attack.

Transition Metal Catalysis: Transition metal complexes, particularly those of rhodium and palladium, are well-established catalysts for a wide range of organic transformations. While their direct application in the Pinner reaction is not common, they are instrumental in the synthesis of chiral precursors. For example, rhodium-catalyzed asymmetric hydrogenation of enamides can produce chiral amines, which can be precursors in some synthetic routes to chiral amidines.

Biocatalysis: The use of enzymes, such as nitrilases, offers a green and highly selective alternative for the hydrolysis of nitriles to carboxylic acids or amides. While not directly forming imidamides, the chiral amides produced can be valuable intermediates.

The development of these novel catalytic approaches continues to expand the toolkit available to synthetic chemists for the preparation of complex molecules like this compound and its analogs with high levels of control and efficiency.

Reaction Chemistry and Mechanistic Investigations of 2 Phenylpropanimidamide Hydrochloride

Reactivity Profiles of the Amidine Functional Group

The amidine functional group, characterized by a nitrogen double-bonded to a carbon atom that is also singly bonded to another nitrogen, exhibits a rich and varied reactivity. This is a direct consequence of the interplay of electronic effects within the C(N)N skeleton.

The amidine group possesses both nucleophilic and electrophilic centers, allowing it to react with a wide array of reagents. The imine nitrogen, with its lone pair of electrons, is inherently nucleophilic. Its reactivity can be influenced by the substituents on the carbon and nitrogen atoms. In the case of 2-phenylpropanimidamide (B2697418), the phenyl group's electronic properties play a significant role in modulating this nucleophilicity.

Conversely, the imine carbon is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is enhanced upon protonation of the amidine, a common state for 2-phenylpropanimidamide hydrochloride. The resulting amidinium ion is significantly more electrophilic due to the positive charge.

The dual reactivity allows amidines to participate in a variety of reactions. For instance, the nucleophilic imine nitrogen can attack electrophilic centers, while the electrophilic carbon can be targeted by nucleophiles. This ambident nature is fundamental to its role in the synthesis of various heterocyclic compounds.

The hydrolysis of amidines, including this compound, is a critical aspect of their chemistry, particularly concerning their stability in aqueous environments. The reaction typically proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic amidine carbon.

Under acidic conditions, the amidine is protonated, increasing the electrophilicity of the carbon atom and facilitating attack by water. In alkaline media, the reaction is often initiated by the attack of a hydroxide ion. The hydrolysis of benzamidinium compounds has been shown to occur at room temperature in weakly basic water, with the dominant pathway initiated by the attack of a hydroxide ion on the neutral benzamidine. chemrxiv.org The half-life for the hydrolysis of unsubstituted benzamidinium is approximately 6 days at pH 11 and 15 hours at pH 13. chemrxiv.org

Table 1: Rate Constants for the Hydrolysis of Amidinium Species in 1% NH3(aq)

Compound Rate constant, k (s⁻¹) Reference
1∙Cl 1.7(1) × 10⁻⁶ 5 days researchgate.net
2∙Cl₄ 5.4(2) × 10⁻⁶ 36 hrs researchgate.net

This table presents data for related amidinium compounds to illustrate the effect of structure on hydrolysis rates.

Amidines are strong organic bases, and their protonation equilibria are a key feature of their chemical behavior. The pKa of the conjugate acid of an amidine is typically in the range of 10-12, indicating that they are significantly protonated at physiological pH. alfa-chemistry.com The protonation of amidines occurs at the sp²-hybridized imino nitrogen, leading to a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms and the central carbon atom. alfa-chemistry.com

Tautomerism is another important characteristic of the amidine functional group. For N-unsubstituted amidines like 2-phenylpropanimidamide, tautomerism involves the migration of a proton between the two nitrogen atoms. Spectroscopic studies, including NMR, have been instrumental in investigating the tautomeric equilibria of amidines. acs.orgnih.govuniver.kharkov.uanih.gov The position of the equilibrium is influenced by factors such as the nature of the substituents and the solvent.

While the specific pKa value for 2-phenylpropanimidamide is not widely reported, the pKa values of related amines and cyclic nitrogen compounds provide a useful reference. alfa-chemistry.comorganicchemistrydata.orgorganicchemistrydata.orgindiana.edu

Table 2: pKa Values of Representative Nitrogen-Containing Compounds

Compound pKa of Conjugate Acid Reference
Methylamine 10.59 alfa-chemistry.com
Ethylamine 10.67 alfa-chemistry.com
Pyridine 5.2 youtube.com

This table provides a general reference for the basicity of related nitrogenous compounds.

Derivatization and Transformation Reactions

The amidine functional group in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The nitrogen atoms of the amidine group can be functionalized through alkylation and acylation reactions. N-alkylation of amides, a related class of compounds, can be achieved using various alkylating agents under basic conditions. nih.gov Catalytic methods for the N-alkylation of amides with alcohols have also been developed. nih.gov

N-acylation of amidines is another important transformation. Acyl chlorides are commonly used as acylating agents. reddit.comderpharmachemica.comyoutube.com The reaction typically requires a base to deprotonate the amidine, enhancing its nucleophilicity. reddit.combeilstein-journals.org N-acylsulfonamides can be prepared by reacting sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride. researchgate.net

Table 3: General Conditions for N-Alkylation and N-Acylation of Amides/Amidines

Reaction Reagents Catalyst/Base General Yields Reference
N-Alkylation of Benzamide with Alcohols Alcohol Co-nanoparticles/KOH Good to Excellent nih.gov
N-Alkylation of Amides with Alkyl Halides Alkyl Halide Phase Transfer Catalyst/K₂CO₃, KOH Moderate to Good
N-Acylation of Sulfonamides N-Acylbenzotriazole NaH 76-100% researchgate.net

This table summarizes general conditions for related N-functionalization reactions, which can be adapted for 2-phenylpropanimidamide.

The amidine functional group can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic rings. The imine bond of the amidine can act as a dienophile or a dipolarophile in these reactions.

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the amidine can react with a diene. beilstein-journals.orgnih.govlibretexts.orgmasterorganicchemistry.com The reactivity in these reactions is often governed by the electronic nature of both the diene and the dienophile. Inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, have been reported for benzamidine. masterorganicchemistry.com

[3+2] Cycloaddition reactions are another important class of reactions for amidines, where they react with 1,3-dipoles to form five-membered heterocyclic rings. nih.govdoi.orgmdpi.comresearchgate.netnih.gov For instance, cyclic N-acyl amidines have been synthesized through the [3+2] cycloaddition of N-silyl enamines and activated acyl azides. mdpi.comresearchgate.net

The participation of this compound in such reactions would offer a direct route to complex, nitrogen-containing cyclic structures. The specific conditions and outcomes would depend on the nature of the diene or dipole partner.

Metal Complexation Chemistry of this compound

Amidines, including 2-phenylpropanimidamide, are versatile N-based donor ligands in coordination chemistry. psu.edu Their ability to form stable complexes with a wide range of metal ions is primarily attributed to the lone pair of electrons on the sp²-hybridized imino nitrogen atom, which serves as the primary coordination site.

The synthesis of metal-amidine complexes can be achieved through several routes. The most direct method involves the reaction of the neutral amidine ligand with a coordinatively unsaturated metal center or the displacement of a weakly bound ligand from a metal precursor. psu.edu An alternative and widely documented approach is the in situ formation of the amidine ligand in the presence of a metal ion. For instance, zinc(II) has been shown to promote the nucleophilic addition of an amine to a nitrile, forming an amidine that remains coordinated to the metal center. rsc.org In such reactions, the metal ion functions as a Lewis acid, activating the nitrile's C≡N bond towards attack by the amine. rsc.org This method has been employed with various nitriles, including benzonitrile (B105546) and propionitrile, and cyclic amines to generate zinc(II) amidine complexes and amidinium salts. rsc.org

The coordination of the amidine ligand typically occurs in a κ¹ fashion through the imine nitrogen. However, depending on the ligand's substituents, κ²-chelation is also possible, as seen with N¹,N¹,N³-tri-substituted benzamidrazones that coordinate to ruthenium, rhodium, and iridium in a κ²-N¹,N³-mode. nih.gov The resulting geometry of the complex can be influenced by the E/Z isomerism of the amidine ligand, with the E isomer often being kinetically favored due to reduced steric hindrance. rsc.org

Table 1: Examples of In Situ Amidine Formation in the Presence of Zinc(II)
Amine PrecursorNitrile PrecursorResulting Amidine LigandIsolated Product TypeReference
PiperidinePropionitrilePiperidinopropioamidine (pipepropioam)Amidine Complex & Amidinium Salt rsc.org
PyrrolidinePropionitrilePyrrolidinopropioamidine (pyropropioam)Amidinium Salt rsc.org
PiperidineBenzonitrilePiperidinobenzoamidine (pipebenzoam)Amidine Complex & Amidinium Salt rsc.org
PyrrolidineBenzonitrilePyrrolidinobenzoamidine (pyrobenzoam)Amidine Complex & Amidinium Salt rsc.org

Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms of amidines is crucial for predicting their reactivity and developing novel synthetic applications. Although specific mechanistic studies on this compound are not prevalent, detailed investigations into the reactions of other amidines, particularly benzamidines, offer significant insights. These studies often combine kinetics, isotope labeling, and computational modeling to map out reaction pathways. escholarship.orgresearchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step and transition state structures of a reaction. researchgate.netnih.gov This method involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. A significant KIE indicates that bonding to the isotopically labeled atom is changing during the rate-limiting step.

The direct observation of reaction intermediates by spectroscopic methods is often challenging due to their transient nature. In many amidine reactions, intermediates are not detected by standard monitoring techniques like NMR, which suggests that the first step of the reaction is rate-limiting. escholarship.org However, computational studies can predict the existence and structure of these fleeting species, providing a more complete picture of the reaction coordinate. acs.org

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data in Amidine Reaction Analysis
ReactionIsotopic SubstitutionCalculated KIE (klight/kheavy)Mechanistic ImplicationReference
Amidine + 1,2,3-Triazine12C/13C at C61.042Consistent with rate-determining nucleophilic attack at C6 acs.org
H/D at C60.854
Hypothetical Diels-Alder12C/13C at C61.001Inconsistent with experimental data; pathway is unlikely acs.org
H/D at C61.001

The transition state represents the highest energy point along a reaction coordinate and is a critical concept for understanding chemical reactivity. The analysis of transition state structures, often through a combination of experimental kinetics and computational chemistry, provides deep mechanistic insights. mit.edunih.gov For reactions involving amidines, such as the reaction with 1,2,3-triazines and 1,2,3,5-tetrazines, computational analysis has been used to calculate the free energy barriers (activation energies) for various proposed steps. escholarship.org

For example, in the stepwise pathway for the reaction of an amidine with a triazine, the initial nucleophilic attack was found to have a significant free energy barrier (e.g., 17.2 kcal/mol), leading to a zwitterionic intermediate. escholarship.org The subsequent steps, such as the formation of a second bond to complete a cycloadduct, were calculated to have much higher transition state energies, making that pathway unfavorable. escholarship.org Instead, an alternative pathway involving N₂ elimination followed by cyclization was found to be energetically preferred. acs.org

The concept of a stable transition-state mimic, a molecule designed to approximate the geometry of a fleeting transition state, is a powerful tool in chemistry. acs.org While no specific transition state mimics for this compound reactions are reported, the principle is well-established in the study of related amide bond rotations and enzymatic reactions. acs.org

Table 3: Calculated Free Energy Barriers (ΔG) for a Model Amidine-Triazine Reaction
Reaction StepDescriptionCalculated ΔG (kcal/mol)ImplicationReference
TS10Initial nucleophilic attack17.2Identified as the rate-determining step escholarship.org
TS11Formation of second C-N bond (Diels-Alder)35.6Highly unfavored high-energy transition state escholarship.org
TS156π ElectrocyclizationLower energy than alternative cyclization TSKinetically controlled product formation acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. nih.govresearchgate.netims.ac.jp It allows for the mapping of potential energy surfaces, the characterization of transient intermediates, and the calculation of transition state energies, providing a level of detail often inaccessible through experiments alone. acs.orgmit.edu

In the study of amidine reactivity, computational models have been decisive in distinguishing between competing reaction mechanisms. researchgate.netacs.org For the reaction between amidines and azines like 1,2,3,5-tetrazine, DFT calculations definitively showed that a stepwise addition/elimination pathway is more favorable than a concerted or stepwise Diels-Alder pathway. acs.org These calculations not only provided the geometries and energies of all stationary points (reactants, intermediates, transition states, products) but also rationalized experimental findings, such as the clean formation of products without observable intermediates and the influence of electronic substituent effects. escholarship.org For instance, the Hammett plot analysis for the reaction of various para-substituted benzamidines showed a negative ρ value, indicating a buildup of positive charge on the amidine in the transition state, a finding that is fully consistent with the proposed mechanism of nucleophilic attack being the rate-determining step. escholarship.orgacs.org These computational approaches provide a robust framework for predicting the reactivity and mechanistic pathways of this compound in similar transformations.

Table 4: Comparison of Computationally Investigated Pathways for Amidine + Azine Reactions
Proposed PathwayKey FeaturesComputational FindingConclusionReference
Concerted Diels-AlderSingle transition state for cycloaddition.No concerted transition state could be located.Pathway is ruled out. escholarship.org
Stepwise Diels-AlderFormation of a zwitterionic intermediate, followed by ring closure.The second step (ring closure) has a prohibitively high energy barrier.Pathway is energetically unfavorable. escholarship.org
Addition/N2 Elimination/CyclizationInitial nucleophilic attack (rate-limiting), followed by N2 loss and electrocyclization.All transition states and intermediates are energetically accessible. Agrees with KIE and kinetic data.Identified as the operative mechanism. acs.org

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR are fundamental one-dimensional NMR experiments that provide essential information about the hydrogen and carbon frameworks of a molecule, respectively.

For a compound structurally analogous to 2-Phenylpropanimidamide (B2697418) hydrochloride, the following spectral data has been reported. The key distinction in this analogue is the substitution of a methyl group for the phenyl group at the alpha position.

¹H NMR: The proton NMR spectrum of the analogue, recorded in DMSO-d6, reveals distinct signals corresponding to the different types of protons in the molecule. Broad singlets observed at approximately 9.15 ppm and 8.85 ppm are characteristic of the two amine (NH2) groups of the imidamide moiety. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.30-7.50 ppm. A triplet at around 4.21 ppm is assigned to the methine (CH) proton, with its multiplicity arising from coupling to the adjacent methylene (B1212753) (CH2) protons. These methylene protons appear as a pair of doublets of doublets at approximately 2.10 ppm and 1.95 ppm, indicating their diastereotopic nature. Finally, a singlet at 1.55 ppm corresponds to the three protons of the methyl (CH3) group.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon atom of the imidamide group (C=N) is typically observed as a downfield signal around 168.5 ppm. The aromatic carbons of the phenyl ring produce a set of signals, with the quaternary carbon (Ar-C) appearing at approximately 138.2 ppm and the protonated aromatic carbons (Ar-CH) resonating at roughly 129.1, 128.8, and 127.5 ppm. The methine carbon (CH) is found at about 52.1 ppm, the methylene carbon (CH2) at 38.5 ppm, and the methyl carbon (CH3) at a more upfield position of 21.3 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Phenylpropanimidamide Analogue | ¹H NMR (DMSO-d6) | ¹³C NMR (DMSO-d6) | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 9.15 (br s, 2H) | NH₂ | 168.5 | C=N | | 8.85 (br s, 2H) | NH₂ | 138.2 | Ar-C | | 7.50-7.30 (m, 5H) | ArH | 129.1 | Ar-CH | | 4.21 (t, J = 7.8 Hz, 1H) | CH | 128.8 | Ar-CH | | 2.10 (dd, J = 14.0, 7.8 Hz, 1H) | CH₂ | 127.5 | Ar-CH | | 1.95 (dd, J = 14.0, 7.8 Hz, 1H) | CH₂ | 52.1 | CH | | 1.55 (s, 3H) | CH₃ | 38.5 | CH₂ | | | | 21.3 | CH₃ | Data is for a structurally similar analogue and serves as a reference.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Phenylpropanimidamide hydrochloride, a COSY spectrum would show correlations between the methine proton and the adjacent methylene protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signal at 4.21 ppm to the carbon signal at 52.1 ppm (CH), and the proton signals at 2.10 and 1.95 ppm to the carbon signal at 38.5 ppm (CH₂).

In the solid state, molecules can exist in different crystalline forms known as polymorphs. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. As ssNMR is sensitive to the local environment of the nuclei, it can distinguish between polymorphs that exhibit different molecular packing and conformations in the solid state. This technique is particularly valuable in pharmaceutical research where different polymorphs can have different stabilities and dissolution rates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass. This allows for the determination of the elemental composition of the molecule. For a close analogue of 2-Phenylpropanimidamide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₅N₂) is 163.1230, with the experimentally found value being 163.1228. This close agreement between the calculated and observed mass confirms the molecular formula of the compound.

Table 2: HRMS Data for a 2-Phenylpropanimidamide Analogue

Analysis Value
Formula C₁₀H₁₅N₂
Calculated m/z [M+H]⁺ 163.1230
Found m/z [M+H]⁺ 163.1228

Data is for a structurally similar analogue.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to distinguish it from isomers.

Ionization Techniques (ESI, MALDI) for this compound

Mass spectrometry (MS) is a cornerstone of molecular characterization, and for a polar, salt-like compound such as this compound, soft ionization techniques are essential to prevent fragmentation and observe the intact molecular ion. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice.

Electrospray Ionization (ESI): ESI is a technique that generates gas-phase ions from a liquid solution. For this compound, analysis would involve dissolving the sample in a suitable polar solvent, such as methanol (B129727) or acetonitrile (B52724), often with a small amount of water. The solution is then sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled.

Given the compound's structure, ESI-MS in positive ion mode would be expected to readily detect the protonated cation, [C₉H₁₂N₂ + H]⁺. The high-resolution mass spectrum would provide the accurate mass of this cation, allowing for the confirmation of its elemental composition. For instance, the theoretical monoisotopic mass of the 2-phenylpropanimidamide cation is 149.1073 Da. High-resolution MS can measure this with ppm (parts-per-million) accuracy, unequivocally verifying the molecular formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state soft ionization technique particularly useful for analyzing molecules that may be difficult to ionize via ESI. researchgate.net In a typical MALDI experiment, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a sample plate. A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. Current time information in Austin, TX, US. MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. researchgate.net For this compound, MALDI-TOF (Time-of-Flight) MS would also be expected to show a prominent peak corresponding to the protonated cation [C₉H₁₂N₂ + H]⁺.

The choice between ESI and MALDI can depend on sample purity, desired workflow (e.g., ESI is easily coupled with liquid chromatography for mixture analysis), and the specific mass analyzer used. rsc.org Both techniques, however, are pivotal for confirming the molecular weight and formula of the target compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These methods are essential for confirming the presence of the key amidine and phenyl moieties in this compound.

The IR and Raman spectra of this compound would be dominated by vibrations from the protonated amidinium group (-C(NH₂)₂⁺) and the phenyl ring. The protonation of the amidine group results in a delocalized positive charge across the N-C-N system, influencing its vibrational frequencies compared to a neutral amidine.

Based on data from related aromatic and amidine-containing compounds, the following table summarizes the expected characteristic vibrational frequencies. mdpi.comnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Amidinium (N-H)N-H Stretching3400 - 3100Strong, BroadWeak
Phenyl (C-H)Aromatic C-H Stretching3100 - 3000MediumStrong
Alkyl (C-H)Aliphatic C-H Stretching2980 - 2850MediumMedium
Amidinium (C=N)C=N Stretching (asymmetric)1680 - 1640StrongMedium
Phenyl (C=C)C=C Ring Stretching1610 - 1580, 1500 - 1450Medium-StrongStrong
Amidinium (N-H)N-H Bending1590 - 1550StrongWeak
Phenyl (C-H)C-H In-Plane Bending1300 - 1000MediumMedium
Phenyl (C-H)C-H Out-of-Plane Bending900 - 675StrongWeak

This table represents predicted values based on known spectroscopic data for similar functional groups.

The N-H stretching vibrations of the amidinium group are expected to be broad due to extensive hydrogen bonding in the solid state. The C=N stretching frequency is a key indicator of the amidinium group and is typically found at a high wavenumber due to its double-bond character. The phenyl group gives rise to several characteristic bands, including sharp C-H stretches above 3000 cm⁻¹ and strong ring stretching modes around 1600-1450 cm⁻¹. mdpi.com

This compound possesses conformational flexibility due to rotation around the C-C bond connecting the phenyl ring and the chiral center, as well as the C-C bond between the chiral center and the amidinium group. Different spatial arrangements (conformers) can coexist in solution or be frozen in the solid state.

Vibrational spectroscopy can be used to study this conformational landscape. nih.gov Certain low-frequency vibrational modes, particularly skeletal bending and torsional modes, are highly sensitive to the molecule's conformation. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory, DFT), it is possible to determine the most stable conformation or the distribution of conformers present in a sample. researchgate.net For example, changes in the relative intensities of specific bands in the "fingerprint region" (below 1500 cm⁻¹) upon changes in temperature or solvent can indicate a shift in the conformational equilibrium.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopy provides information about connectivity and functional groups, only X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule's structure at atomic resolution. acs.org This technique is the gold standard for determining bond lengths, bond angles, and the packing of molecules in a crystal lattice.

To perform this analysis, a high-quality single crystal of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would yield precise atomic coordinates for all non-hydrogen atoms. This data allows for the direct measurement of all bond lengths and angles, confirming the molecular geometry. It would also definitively establish the relative stereochemistry of the molecule. For amidinium salts, the C-N bond lengths within the protonated amidine group are expected to be intermediate between a single and double bond, providing experimental evidence of charge delocalization. Studies on related protonated amide and amidinium salts show that protonation leads to a lengthening of the C=O (or C=N) bond and a corresponding shortening of the C-N bond.

Beyond the structure of a single molecule, crystallographic data reveals how molecules arrange themselves in the solid state. For an ionic salt like this compound, the crystal packing is dominated by strong intermolecular forces, particularly hydrogen bonds.

The primary hydrogen bond donors are the N-H groups of the amidinium cation, while the chloride anion (Cl⁻) is the primary acceptor. The analysis would reveal a network of N-H···Cl hydrogen bonds linking the cations and anions into a stable, three-dimensional lattice. Weaker interactions, such as C-H···Cl or C-H···π interactions involving the phenyl ring, may also play a role in stabilizing the crystal packing.

A detailed analysis of the crystallographic data would include quantifying these interactions. A representative table of the type of information that would be generated is shown below.

Interaction Donor-H···Acceptor D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
Hydrogen BondN1-H1A···Cl1~0.90~2.2 - 2.5~3.1 - 3.4~150 - 175
Hydrogen BondN2-H2A···Cl1~0.90~2.2 - 2.5~3.1 - 3.4~150 - 175

This table shows typical geometric parameters for N-H···Cl hydrogen bonds found in similar organic hydrochloride salts. Actual values would be determined from the specific crystal structure analysis.

Understanding this hydrogen bonding network is crucial as it governs many of the material's bulk properties, including its melting point, solubility, and stability.

Chromatographic Techniques for Purity Assessment and Separation in Research

In research settings, the purity and stereochemistry of a compound like this compound would be rigorously assessed using a suite of chromatographic techniques. These methods are essential for separating the compound from any starting materials, by-products, or degradants, and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for a novel compound such as this compound would be a systematic process aimed at achieving a reliable and robust separation. Since specific methods for this compound are not documented, a typical approach would be based on its physicochemical properties. As a hydrochloride salt, the compound is expected to be polar and water-soluble, making Reverse-Phase HPLC (RP-HPLC) a suitable starting point.

Method Development Strategy:

A researcher would typically begin by screening various columns and mobile phases. A generic gradient method is often employed initially to determine the approximate retention time and behavior of the analyte.

Column Selection: A C18 or C8 column would be a common first choice due to their versatility. For a potentially polar compound, a column with polar end-capping or an embedded polar group might offer better peak shape.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol would be used. The pH of the aqueous phase would be critical for controlling the ionization state of the imidamide and any primary amine functionalities, thereby influencing retention and peak shape. An acidic pH (e.g., using formic acid or phosphoric acid buffers) would likely be chosen to ensure the compound is in its protonated form.

Detection: Given the presence of a phenyl group, UV detection would be the most straightforward method. A wavelength scan would be performed to determine the λmax (wavelength of maximum absorbance) for optimal sensitivity, likely in the range of 200-260 nm.

Optimization: Once initial conditions are established, parameters such as gradient slope, flow rate, column temperature, and mobile phase pH would be fine-tuned to achieve optimal resolution, peak symmetry, and analysis time, following principles of Quality by Design (QbD). researchgate.net

A hypothetical starting point for method development is presented in the table below.

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL

Table 1: Hypothetical Initial HPLC Method Parameters

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is generally suited for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to its salt form and the presence of polar functional groups, which make it non-volatile. Therefore, derivatization would be a mandatory step to increase its volatility and thermal stability.

Derivatization Strategy:

The primary amine and imidamide groups would need to be converted into less polar, more volatile functional groups.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens on amines and amides with trimethylsilyl (B98337) (TMS) groups.

Acylation: Trifluoroacetic anhydride (B1165640) (TFAA) could be used to form trifluoroacetyl derivatives. nih.gov

After derivatization, the resulting volatile product would be analyzed on a GC system, likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17) would typically be used for separation. The temperature program would be optimized to separate the derivatized analyte from any derivatizing agent artifacts or other sample components.

ParameterTypical Condition
Derivatization Agent BSTFA with 1% TMCS
Reaction Heat at 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (MS)
MS Scan Range 40-500 m/z

Table 2: Hypothetical GC-MS Method Parameters for a Derivatized Analyte

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the carbon atom attached to the phenyl ring and the methyl group, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in pharmaceutical research, as they can have different biological activities. nih.govwvu.edu

Chiral HPLC:

This is the most common technique for enantiomeric separation. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

CSP Selection: The choice of CSP is crucial and often empirical. For a compound like this, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on silica) are a popular first choice. Columns like Chiralpak® or Chiralcel® series would be screened with various mobile phases.

Mobile Phase: The mobile phase composition significantly affects the enantioseparation. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes would be explored. Additives like triethylamine (B128534) (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often used to improve peak shape and resolution.

Chiral GC:

If the compound can be successfully derivatized as described in section 4.5.2, chiral GC analysis is also a possibility. This involves using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The diastereomeric interactions between the derivatized enantiomers and the chiral selector on the column wall allow for their separation.

A hypothetical chiral separation could be explored using the parameters below.

ParameterHypothetical Condition
Technique Chiral HPLC
Column Immobilized Amylose-based CSP (e.g., Chiralpak IA)
Mobile Phase Hexane:Ethanol:Triethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Table 3: Hypothetical Chiral HPLC Method Parameters

Theoretical and Computational Chemistry Studies of 2 Phenylpropanimidamide Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the geometric and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the conformational landscape of organic molecules.

For 2-phenylpropanimidamide (B2697418) hydrochloride, a key area of investigation would be the rotational barriers around the C-C and C-N bonds. The molecule's flexibility is primarily determined by the torsion angles involving the phenyl ring and the propanimidamide (B3024157) moiety. DFT calculations would be employed to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This process identifies the most stable conformations (energy minima) and the transition states between them.

The protonation of the imidamide group to form the hydrochloride salt introduces a positive charge, which significantly influences the molecule's geometry and electronic distribution through resonance stabilization. DFT calculations can quantify the relative energies of different conformers, providing insights into which shapes the molecule is most likely to adopt.

Illustrative Conformational Energy Data

The following table represents hypothetical data that could be generated from a DFT study on the relative energies of different conformers of 2-phenylpropanimidamide hydrochloride. The conformers would be defined by the dihedral angle between the phenyl ring and the C-C bond of the propane (B168953) backbone.

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
301.0
600.2
900.0
1200.3
1501.2
1802.8

This table is for illustrative purposes only. The values are hypothetical and represent the type of data that would be obtained from a DFT conformational analysis.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comnih.gov The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). evitachem.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atoms of the amidinium group, reflecting the regions of higher electron density. The LUMO, conversely, would likely be distributed over the π-system of the phenyl ring and the carbon atom of the C=N bond, indicating the most electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Analysis of the FMOs would allow for predictions about how this compound might interact with other molecules. For instance, the shape and energy of the LUMO would be relevant in reactions where the molecule acts as an electrophile.

Exemplary Frontier Molecular Orbital Data

This table presents hypothetical energy values for the frontier molecular orbitals of this compound, which would be calculated using DFT.

Molecular OrbitalEnergy (eV)
HOMO-1-9.8
HOMO-7.5
LUMO-1.2
LUMO+10.5
HOMO-LUMO Gap 6.3

This table contains hypothetical data for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its intermolecular interactions. The ESP is calculated by determining the electrostatic force exerted by the molecule's nuclei and electrons on a hypothetical positive point charge at various points on the electron density surface. This creates a map of charge distribution, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack. mdpi.com

In this compound, the most positive electrostatic potential would be concentrated around the amidinium group's hydrogen atoms due to the formal positive charge. The phenyl ring would exhibit a more complex ESP, with the π-electron cloud creating a region of negative potential above and below the plane of the ring. These ESP maps are crucial for predicting non-covalent interactions such as hydrogen bonding, which are vital for understanding the molecule's behavior in biological systems and in the solid state.

Illustrative Atomic Charge Data

Partial atomic charges can be derived from quantum chemical calculations using various population analysis schemes (e.g., Mulliken, NBO). The following table provides a hypothetical set of partial charges for selected atoms in this compound.

AtomHypothetical Partial Charge (a.u.)
C (amidine)+0.45
N (imine)-0.60
N (amine)-0.55
H (on N atoms)+0.35 to +0.40
C (phenyl, ipso)+0.10
C (phenyl, para)-0.05

This table is for illustrative purposes only, presenting the type of data obtained from an electrostatic potential analysis.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of a molecule over time, including its interactions with its environment. researchgate.net

Conformational Dynamics in Solution and Solid States

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows for the exploration of the conformational landscape of this compound in a dynamic context. By simulating the molecule in a box of solvent molecules or within a crystal lattice, MD can reveal the flexibility of the molecule and the timescales of conformational changes.

In the solid state, MD simulations can provide insights into the crystal packing forces and the vibrational modes of the molecule. In solution, these simulations can track the transitions between different low-energy conformers identified by DFT, revealing the dynamic equilibrium of the molecule's structure.

Solvent Effects on Amidine Structure and Reactivity

The solvent environment can have a profound impact on the structure and reactivity of a molecule, particularly for a charged species like this compound. uniupo.itgoogle.com MD simulations explicitly including solvent molecules (e.g., water) can model these effects in detail.

For this compound, a key aspect to study would be the solvation shell around the amidinium group. The simulations would show how water molecules orient themselves to form hydrogen bonds with the N-H protons, thereby stabilizing the positive charge. The nature and dynamics of this solvation shell can influence the molecule's reactivity by affecting the accessibility of its reactive sites. MD simulations can also be used to calculate the free energy of solvation, which is a critical parameter for understanding solubility and partitioning behavior.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are widely used to calculate various spectroscopic parameters with a high degree of accuracy.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, aiding in structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a robust approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

For a molecule like this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. While specific data for this compound is unavailable, studies on the structurally related N-phenylpropanamide have been performed. In such studies, the geometries of the compound are first optimized, and then the NMR chemical shifts are calculated using a specific functional and basis set, such as B3LYP/6-311+G(d,p), often including a solvent model to mimic experimental conditions. aip.org The accuracy of these predictions is benchmarked against experimental data, with mean absolute errors often falling within a range that makes the predictions highly useful. nih.govnih.gov

For instance, in a computational study of N-phenylpropanamide, the calculated ¹³C NMR chemical shifts for the carbonyl carbon and the aromatic carbons would be compared with their experimental values to validate the computational model. aip.org Similar calculations for this compound would be expected to predict the chemical shifts for the imidamide carbon, the alpha-carbon, and the carbons of the phenyl ring.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for an Analogous Compound (N-phenylpropanamide)

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
Carbonyl C~174~173
Phenyl C1~138~138
Phenyl C2/C6~120~120
Phenyl C3/C5~129~129
Phenyl C4~124~124

Note: The data in this table is illustrative and based on typical values for N-phenylpropanamide and may not represent the exact values for this compound.

Vibrational Frequency Prediction for IR and Raman Spectra

Computational methods are also extensively used to predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their corresponding frequencies can be determined. These calculations help in the assignment of experimental spectral bands to specific molecular motions.

For this compound, theoretical calculations would predict the vibrational frequencies for key functional groups, including the C=N stretching of the imidamide group, the N-H bending vibrations, and the various vibrations of the phenyl ring. Computational studies on similar molecules, such as phenylurea, have shown good agreement between calculated (using methods like B3LYP/6-31G*) and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Structurally Similar Molecule

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3400 - 3500
C-H stretch (aromatic)3000 - 3100
C=N stretch (imidamide)1640 - 1680
Phenyl ring stretch1450 - 1600
N-H bend1550 - 1650

Note: This table contains predicted frequency ranges for functional groups present in this compound based on general values for analogous compounds.

Reaction Mechanism Prediction and Energy Landscape Mapping

Theoretical and computational chemistry are invaluable for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways.

Identification of Intermediates and Transition States

For reactions involving this compound, computational methods can be used to model the reaction pathway and identify the structures of any transient intermediates and the transition states that connect them. This involves locating the stationary points on the potential energy surface, where intermediates are local minima and transition states are first-order saddle points.

A computational study on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines revealed a stepwise mechanism involving a nucleophilic attack of the amidine nitrogen, followed by the elimination of a small molecule and subsequent cyclization. nih.gov The geometries of the intermediates and transition states were optimized using DFT calculations, providing a detailed picture of the reaction progress. nih.gov For a hypothetical reaction of this compound, a similar computational approach could be employed to identify the key species along the reaction coordinate.

Reaction Rate Constant Prediction (excluding kinetics for biological systems)

Beyond just mapping the energy landscape, computational chemistry can be used to predict reaction rate constants. Using Transition State Theory (TST), the rate constant can be calculated from the Gibbs free energy of activation, which is the energy difference between the reactants and the transition state.

Theoretical calculations of reaction rate constants have been performed for various reactions, including those involving amidine-like structures. For example, a study on the degradation of acetaminophen (B1664979) by hydroxyl radicals used TST to calculate rate constants that were in good agreement with experimental values. nih.gov Furthermore, kinetic studies on the reaction of N,N-dialkylformamide acetals with anilines to form amidines have shown that the reaction follows second-order kinetics, and the rate is influenced by the solvent and the substituents on the reactants. nih.gov For a non-biological reaction of this compound, similar computational approaches could provide valuable predictions of its reactivity.

Applications in Chemical Synthesis and Materials Science Research

2-Phenylpropanimidamide (B2697418) Hydrochloride as a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

2-Phenylpropanimidamide hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The amidine functionality provides a reactive handle for cyclization reactions.

One of the prominent applications is in the synthesis of substituted pyrimidines . The reaction of amidines with β-dicarbonyl compounds or their equivalents is a classical method for constructing the pyrimidine (B1678525) ring. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity pattern of amidines suggests its utility in this context. For instance, the condensation of an amidine with a 1,3-diketone would be expected to yield a 2,4,6-trisubstituted pyrimidine. The phenylpropyl substituent from the starting amidine would be incorporated at the 2-position of the resulting pyrimidine ring. The specific substituents at the 4- and 6-positions would be determined by the choice of the dicarbonyl compound. nih.govnih.govgoogle.com

Similarly, this compound can be envisioned as a precursor for the synthesis of 1,3,5-triazines . The cyclotrimerization of nitriles is a common route to symmetrically substituted triazines. nih.govgoogle.comgoogle.com While direct cyclotrimerization of an amidine is not the standard approach, amidines can be involved in reactions that lead to triazine ring formation, often through condensation with other nitrogen-containing synthons. nih.gov

The following table provides a hypothetical representation of potential pyrimidine products from the reaction of this compound with various dicarbonyl compounds, based on established chemical principles.

Dicarbonyl CompoundPotential Pyrimidine Product
Acetylacetone4,6-Dimethyl-2-(1-phenylpropan-2-yl)pyrimidine
Ethyl acetoacetate4-Hydroxy-6-methyl-2-(1-phenylpropan-2-yl)pyrimidine
Dibenzoylmethane4,6-Diphenyl-2-(1-phenylpropan-2-yl)pyrimidine

This table represents potential products based on known chemical reactions of amidines and is for illustrative purposes.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgwikipedia.orgresearchgate.netnih.goveurekaselect.comunits.it Amidines and their precursors are valuable components in several named MCRs.

The Biginelli reaction , a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgnih.goveurekaselect.comunits.it Guanidines, which are structurally related to amidines, have been successfully employed in Biginelli-like reactions to afford 2-aminodihydropyrimidines. units.it Although direct participation of this compound in a classical Biginelli reaction is not extensively reported, its structural similarity to guanidine (B92328) suggests its potential as a component in related three-component condensations.

The Ugi and Passerini reactions are powerful isocyanide-based MCRs for the synthesis of peptide-like structures and other complex molecules. wikipedia.orgfishersci.co.uknih.govorganic-chemistry.orgresearchgate.netfrontiersin.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.netnih.gov The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. fishersci.co.uknih.govwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov While the primary amine is a standard component, the versatility of MCRs allows for the use of various nitrogen-containing nucleophiles. The Passerini reaction, on the other hand, is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov The application of this compound in these specific MCRs would likely require its conversion to a suitable isocyanide or its use as a unique nucleophilic component, expanding the diversity of accessible products.

The table below illustrates the general components of these key multicomponent reactions.

Multicomponent ReactionTypical Reactants
Biginelli ReactionAldehyde, β-Ketoester, Urea/Thiourea/Guanidine
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanide

Role in the Construction of Complex Organic Architectures

Beyond the synthesis of simple heterocycles, this compound can be a key building block in the construction of more elaborate and complex organic architectures, such as macrocycles and peptoids.

Macrocycles , large cyclic molecules, are of significant interest in drug discovery and materials science. The synthesis of macrocycles often relies on strategic ring-closing reactions. The reactive nature of the amidine group in this compound could be exploited in macrocyclization strategies, for instance, through reactions with difunctionalized linear precursors.

Peptoids , or N-substituted glycines, are a class of peptide mimics that have gained attention for their enhanced proteolytic stability. frontiersin.orgfrontiersin.orgnih.govnih.gov The synthesis of peptoids typically involves a sub-monomer approach. While not a direct incorporation, the structural motif of 2-Phenylpropanimidamide could be integrated into peptoid-like structures, contributing to their diversity and potential biological activity.

Contributions to Methodological Organic Synthesis

The utility of this compound extends beyond its direct incorporation into target molecules. It also serves as a valuable tool in the development of new synthetic methods and strategies.

Development of Novel Amidination Reagents and Protocols

The transfer of an amidine group to a substrate is a crucial transformation in organic synthesis. This compound can serve as a model compound or a direct reagent in the development of new amidination protocols. Research in this area focuses on creating milder, more efficient, and more selective methods for installing the amidine functionality onto a variety of substrates, including amines and other nucleophiles.

Studies on Protecting Group Strategies for Amidines

The reactivity of the amidine group often necessitates the use of protecting groups during multi-step syntheses. The development of robust and orthogonal protecting group strategies is therefore essential. Common protecting groups for amines, such as the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups, are often adapted for the protection of amidines. nih.govijacskros.comsigmaaldrich.comtotal-synthesis.comjk-sci.comorganic-chemistry.orgresearchgate.nettotal-synthesis.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is cleaved under acidic conditions (e.g., trifluoroacetic acid). nih.govsigmaaldrich.comjk-sci.comtotal-synthesis.com The Cbz group , introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to a wider range of conditions but is readily removed by catalytic hydrogenation. ijacskros.comtotal-synthesis.comorganic-chemistry.orgresearchgate.net

Research in this area involving compounds like this compound would focus on optimizing the conditions for both the protection and deprotection steps, ensuring high yields and compatibility with other functional groups present in the molecule.

The following table summarizes common protecting groups for amine functionalities, which are relevant to the protection of amidines.

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)

Potential in Materials Science and Supramolecular Chemistry

Formation of Amidine-Based Ligands for Coordination Polymers (excluding biological coordination)

The amidine moiety of this compound serves as an effective ligand for the construction of coordination polymers, which are compounds formed by the self-assembly of metal ions and organic linkers. The nitrogen atoms in the amidine group can coordinate with metal centers, forming stable, extended networks. The synthesis of these materials often involves the reaction of an amidine hydrochloride salt with a metal precursor.

The general synthesis of amidine salts, such as the hydrochlorides, has traditionally been achieved through methods like the Pinner reaction, which involves the treatment of a nitrile with an alcohol and anhydrous hydrochloric acid to form an imino-ether hydrochloride, followed by reaction with ammonia (B1221849). google.com More contemporary methods include copper-catalyzed cross-coupling reactions of amidine salts to produce N-arylated amidines, offering a route to modify the ligand structure and, consequently, the properties of the resulting coordination polymer. nih.gov

While specific studies detailing the use of this compound in non-biological coordination polymers are not extensively documented, the general principles of amidine coordination chemistry are well-established. ncl.res.in The phenyl and propyl groups on the 2-Phenylpropanimidamide ligand can influence the steric and electronic properties of the resulting coordination polymer, affecting its topology, porosity, and potential for applications in areas such as gas storage or catalysis. The flexibility of the ligand structure allows for the design of materials with specific network architectures.

Coordination polymers can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.govresearchgate.net The choice of metal ion and the coordination mode of the amidine ligand are critical factors in determining the final structure. The use of long, flexible bis(imidazole) ligands in conjunction with other linkers has been shown to produce color-tunable entangled coordination polymers, highlighting the versatility of N-donor ligands in creating complex architectures. researchgate.net

Exploration in Self-Assembly and Supramolecular Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the spontaneous formation of ordered structures. The amidine group, with its capacity for hydrogen bonding and electrostatic interactions, makes this compound a candidate for the design of self-assembling systems.

The protonated amidinium ion can form strong hydrogen bonds with various acceptors, driving the assembly of molecules into higher-order structures. While research specifically on the self-assembly of this compound is limited, studies on related N-aryl amidines and other amidine derivatives provide insights into their potential. The formation of well-defined supramolecular structures is often influenced by the solvent, temperature, and the presence of other interacting species.

The principles of supramolecular assembly are fundamental to creating materials with dynamic and responsive properties. For instance, the self-assembly of peptide amphiphiles, which can contain charged groups, leads to the formation of nanofibers with potential applications in materials science. umich.edu Similarly, the controlled assembly of molecules containing amidine functionalities could lead to the development of novel gels, liquid crystals, or other organized materials.

Integration into Polymer Synthesis as Monomers or Modifiers (excluding polymers for biological use)

The incorporation of amidine functionalities into polymer chains can impart unique properties to the resulting materials. 2-Phenylpropanimidamide, derived from its hydrochloride salt, can potentially be used as a monomer or a modifying agent in polymer synthesis for non-biological applications.

The synthesis of polymers containing amidine groups has been explored through various polymerization techniques. For example, multicomponent polymerizations have been developed to produce α,β-unsaturated amidines in a highly efficient manner. nih.gov Another approach involves the synthesis of amidine-containing monomers, such as 4-vinylbenzyl amidine, which can then be polymerized. nih.govresearchgate.netrsc.orgnih.gov These studies demonstrate the feasibility of creating polymers with amidine units in the main chain or as pendant groups.

While direct polymerization of 2-Phenylpropanimidamide has not been extensively reported, its structural motifs are found in various polymer systems. For instance, polyamides and polyimides are classes of high-performance polymers whose properties can be tuned by the choice of monomers. ncl.res.inumich.edursc.orgnih.govrsc.org The introduction of a phenylpropanimidamide moiety could influence properties such as thermal stability, solubility, and mechanical strength. The synthesis of polyamides from bio-based monomers like 2,5-furandicarboxylic acid is an area of active research, indicating a trend towards sustainable engineering plastics. rsc.org

The development of new monomers is crucial for advancing polymer science. The synthesis of poly(imidazoleamides) from cyanoimidazole-based monomers showcases how heterocyclic compounds can be used to create thermally stable polymers. umich.edu This suggests that the amidine functionality in 2-Phenylpropanimidamide could be a valuable component in the design of novel high-performance polymers for various material applications.

Q & A

Q. What are the recommended methods for synthesizing 2-Phenylpropanimidamide hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling 2-phenylpropanimidamide with hydrochloric acid under controlled conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., ethanol or dichloromethane) to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity.
  • Validation :
    • HPLC : Employ a C18 column with UV detection (e.g., 254 nm) and compare retention times against certified standards .
    • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on imidamide proton signals (δ 7.8–8.2 ppm) and backbone carbons .
    • Elemental Analysis : Verify Cl^- content (~18–22% w/w) to confirm stoichiometry .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and dissolution .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents. Monitor for decomposition (e.g., discoloration) during long-term storage .

Q. How should researchers prepare stock solutions of this compound for biological assays?

Methodological Answer:

  • Solubility : Dissolve in PBS (pH 7.4) or DMSO (≤1% v/v final concentration) to avoid solvent toxicity .
  • Storage : Aliquot into sterile vials and store at –80°C. Avoid repeated freeze-thaw cycles to prevent degradation .
  • Concentration Validation : Use UV-Vis spectrophotometry (λmax ~275 nm) with a molar extinction coefficient of ε = 1,200 M1^{-1}cm1^{-1} .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Variables : Test pH (2–10) and temperatures (4°C, 25°C, 37°C) over 0–72 hours.
    • Analytical Tools : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification .
  • Data Interpretation :
    • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
    • Arrhenius Plot : Estimate activation energy (Ea) for thermal degradation .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Source Investigation :
    • Purity : Cross-check studies for validation methods (e.g., HPLC ≥98% purity vs. lower-grade material) .
    • Assay Conditions : Compare solvent systems (e.g., DMSO concentration) and cell lines used .
  • Statistical Reconciliation :
    • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
    • Dose-Response Validation : Replicate key experiments with standardized protocols (e.g., EC50 curves in triplicate) .

Q. How can reaction conditions be optimized to synthesize derivatives of this compound?

Methodological Answer:

  • Parameter Screening :
    • Catalysts : Test palladium/copper systems for cross-coupling reactions .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution .
  • High-Throughput Methods : Use automated platforms to vary temperature (50–120°C) and reaction time (2–24 hours) .
  • Characterization : Utilize HR-MS and 19^19F NMR (for fluorinated derivatives) to confirm structural modifications .

Q. What are the best practices for assessing the environmental impact of this compound in laboratory waste?

Methodological Answer:

  • Waste Analysis :
    • Hydrolysis Studies : Simulate aqueous degradation at pH 4–9; identify byproducts via GC-MS .
    • Toxicity Screening : Use Daphnia magna or algal bioassays to evaluate EC50 values .
  • Mitigation : Neutralize waste with 1M NaOH before disposal and document compliance with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.